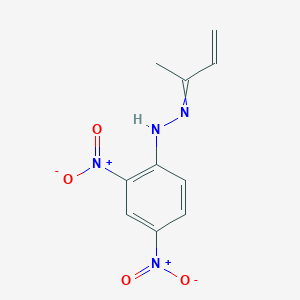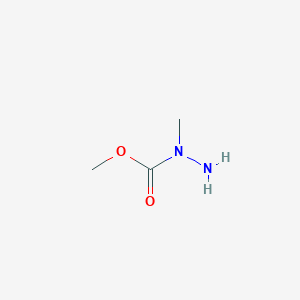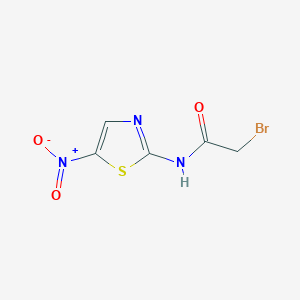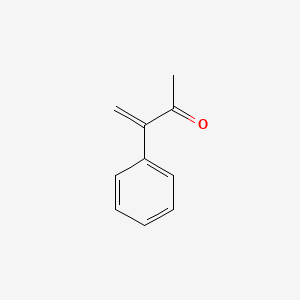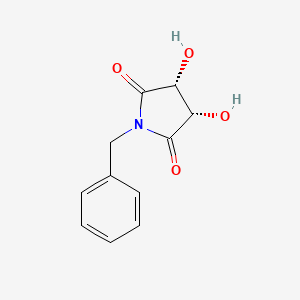![molecular formula C20H19NO3S2 B1616113 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate CAS No. 58480-17-4](/img/structure/B1616113.png)
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used in research due to its ability to form complexes with other molecules, making it valuable in studies involving molecular interactions and staining techniques .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate typically involves the reaction of naphtho[1,2-d]thiazole derivatives with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized naphtho[1,2-d]thiazolium derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent in studies involving molecular interactions.
Biology: Employed in staining techniques for visualizing biological molecules such as glycosaminoglycans and nucleic acids.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate involves its ability to form complexes with other molecules. This interaction is facilitated by the compound’s unique structural properties, allowing it to bind to specific molecular targets. The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s staining and complexing abilities .
相似化合物的比较
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazolin-2-ylidene)-2-methylpropenyl]naphtho[1,2-d]thiazolium bromide
- 3,3′-Diethyl-9-methyl-4,5,4′,5′-dibenzothiacarbocyanine
Uniqueness
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate is unique due to its specific structural configuration, which allows it to form stable complexes with a variety of molecules. This property makes it particularly valuable in research applications where precise molecular interactions are required .
属性
CAS 编号 |
58480-17-4 |
|---|---|
分子式 |
C20H19NO3S2 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H12NS.C7H8O3S/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI 键 |
WMJPMFYZKNZOQC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C |
Key on ui other cas no. |
58480-17-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2-Chlorobenzyl)thio]acetic acid](/img/structure/B1616035.png)
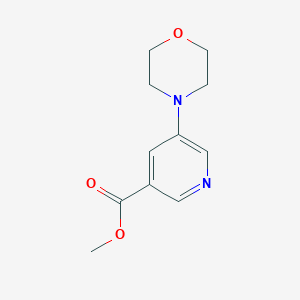
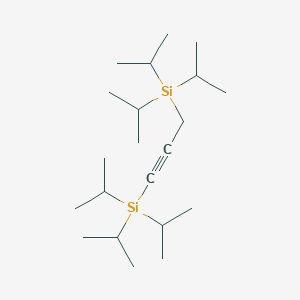

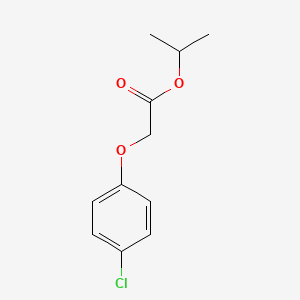
![4-Chlorotetrazolo[1,5-a]quinoxaline](/img/structure/B1616043.png)
